3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is a compound that features a trimethoxyphenyl group attached to an oxazole ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties
Mechanism of Action
Target of Action
The compound 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is part of the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of these targets, leading to the suppression of their functions. For instance, the inhibition of tubulin affects the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Biochemical Pathways
The TMP group affects various biochemical pathways due to its multi-targeting nature. For instance, the inhibition of tubulin affects the microtubule dynamics, disrupting cell division and leading to cell death . Similarly, the inhibition of Hsp90 can affect the stability and function of several client proteins, many of which are involved in signal transduction, cell cycle control, and transcriptional regulation .
Pharmacokinetics
The tmp group, in general, is known to be incorporated in a wide range of therapeutically interesting drugs
Result of Action
The result of the action of this compound is primarily the inhibition of its targets, leading to various cellular effects. For instance, the inhibition of tubulin can lead to the disruption of cell division, resulting in cell death . Similarly, the inhibition of Hsp90 can lead to the destabilization of its client proteins, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized under acidic conditions to yield the desired oxazole compound . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield hydroxylated or deoxygenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or nitro groups onto the trimethoxyphenyl ring.
Scientific Research Applications
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenylacetonitrile: Shares the trimethoxyphenyl group but differs in its nitrile functional group.
3,4,5-Trimethoxyphenylacrylic acid: Contains a similar aromatic ring but with an acrylic acid moiety.
Mescaline: A naturally occurring psychedelic compound with a trimethoxyphenyl group, but with an amine functional group.
Uniqueness
3-(3,4,5-Trimethoxyphenyl)-1,2-oxazol-5-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other trimethoxyphenyl-containing compounds, potentially offering unique interactions with biological targets and novel applications in medicinal chemistry.
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-15-9-4-7(8-6-11(14)18-13-8)5-10(16-2)12(9)17-3/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHMWNJCKAKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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